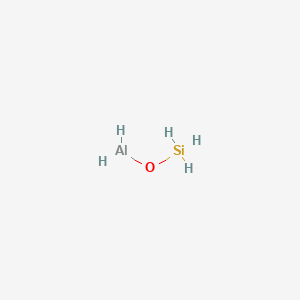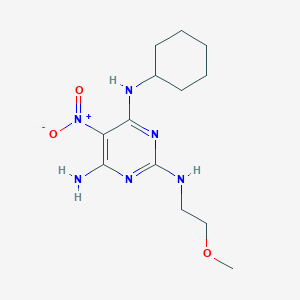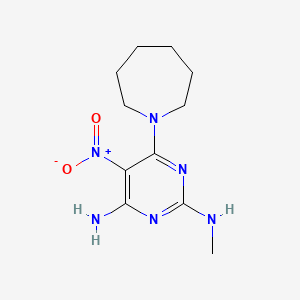![molecular formula C20H25FN2OS B14146279 N-[1-(Butylsulfanyl)-2-phenylethyl]-N'-(2-fluorophenyl)-N-methylurea CAS No. 89135-73-9](/img/structure/B14146279.png)
N-[1-(Butylsulfanyl)-2-phenylethyl]-N'-(2-fluorophenyl)-N-methylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(Butylsulfanyl)-2-phenylethyl]-N’-(2-fluorophenyl)-N-methylurea is a complex organic compound with a unique structure that includes a butylsulfanyl group, a phenylethyl group, and a fluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Butylsulfanyl)-2-phenylethyl]-N’-(2-fluorophenyl)-N-methylurea typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the Butylsulfanyl Group: This can be achieved through the reaction of butylthiol with an appropriate electrophile.
Introduction of the Phenylethyl Group: This step involves the alkylation of a phenyl compound with an ethyl group.
Formation of the Fluorophenyl Group: This can be done through the fluorination of a phenyl compound.
Coupling Reactions: The final step involves coupling the intermediate compounds to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(Butylsulfanyl)-2-phenylethyl]-N’-(2-fluorophenyl)-N-methylurea can undergo various types of chemical reactions, including:
Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form simpler derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the butylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenyl rings.
Applications De Recherche Scientifique
N-[1-(Butylsulfanyl)-2-phenylethyl]-N’-(2-fluorophenyl)-N-methylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It can be used in the production of specialty chemicals or materials with specific properties.
Mécanisme D'action
The mechanism of action of N-[1-(Butylsulfanyl)-2-phenylethyl]-N’-(2-fluorophenyl)-N-methylurea involves its interaction with specific molecular targets. The butylsulfanyl group may interact with thiol groups in proteins, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. The overall effect of the compound depends on the specific pathways and targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[1-(Butylsulfanyl)-2-phenylethyl]-N’-(2-chlorophenyl)-N-methylurea
- N-[1-(Butylsulfanyl)-2-phenylethyl]-N’-(2-bromophenyl)-N-methylurea
- N-[1-(Butylsulfanyl)-2-phenylethyl]-N’-(2-iodophenyl)-N-methylurea
Uniqueness
N-[1-(Butylsulfanyl)-2-phenylethyl]-N’-(2-fluorophenyl)-N-methylurea is unique due to the presence of the fluorophenyl group, which can enhance its chemical stability and binding affinity compared to other halogenated derivatives
Propriétés
Numéro CAS |
89135-73-9 |
|---|---|
Formule moléculaire |
C20H25FN2OS |
Poids moléculaire |
360.5 g/mol |
Nom IUPAC |
1-(1-butylsulfanyl-2-phenylethyl)-3-(2-fluorophenyl)-1-methylurea |
InChI |
InChI=1S/C20H25FN2OS/c1-3-4-14-25-19(15-16-10-6-5-7-11-16)23(2)20(24)22-18-13-9-8-12-17(18)21/h5-13,19H,3-4,14-15H2,1-2H3,(H,22,24) |
Clé InChI |
PJCMWVFLQNJYBC-UHFFFAOYSA-N |
SMILES canonique |
CCCCSC(CC1=CC=CC=C1)N(C)C(=O)NC2=CC=CC=C2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyridine-3-thiol](/img/structure/B14146211.png)
![6,8-difluoro-3-[(4-fluorophenyl)carbonyl]quinolin-4(1H)-one](/img/structure/B14146217.png)
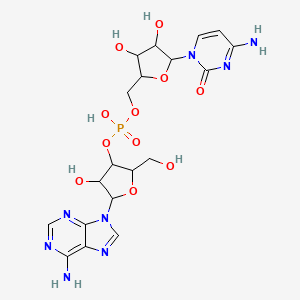
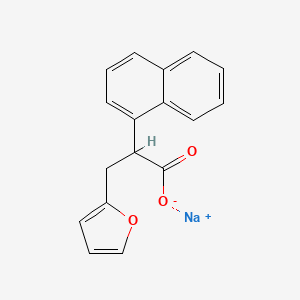
![4-[(3,5-Dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenolate](/img/structure/B14146236.png)
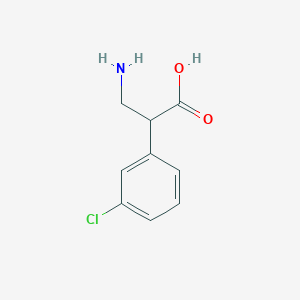
![(Z)-3-fluoro-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B14146248.png)
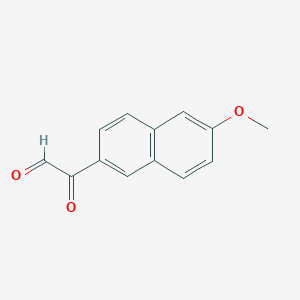
![N-(12-ethyl-5-ethylsulfanyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)-N',N'-dimethylethane-1,2-diamine](/img/structure/B14146281.png)
![3-(4-fluorophenyl)-2-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B14146283.png)
![4-[2,5-dioxo-3-(2-sulfanylideneimidazolidin-1-yl)pyrrolidin-1-yl]benzoic Acid](/img/structure/B14146289.png)
